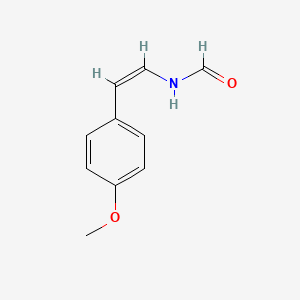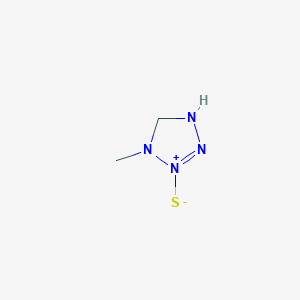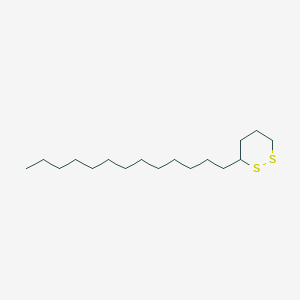
3-Tridecyl-1,2-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tridecyl-1,2-dithiane is an organosulfur compound belonging to the dithiane family Dithianes are heterocyclic compounds characterized by a six-membered ring containing two sulfur atoms The specific structure of this compound includes a tridecyl group attached to the third carbon of the 1,2-dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Tridecyl-1,2-dithiane can be synthesized through the reaction of 1,2-ethanedithiol with a suitable tridecyl halide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dithiol, followed by nucleophilic substitution with the tridecyl halide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Tridecyl-1,2-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Butyllithium, tridecyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes.
Scientific Research Applications
3-Tridecyl-1,2-dithiane has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Tridecyl-1,2-dithiane involves its ability to undergo nucleophilic substitution reactions, facilitated by the formation of a lithio derivative. This lithio derivative acts as a nucleophile, reacting with various electrophiles to form new carbon-carbon bonds. The sulfur atoms in the dithiane ring also play a crucial role in stabilizing the intermediate species during these reactions .
Comparison with Similar Compounds
1,3-Dithiane: Another isomer of dithiane, commonly used as a protecting group for carbonyl compounds.
1,4-Dithiane:
Uniqueness: Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis highlight its significance in scientific research and industrial applications .
Properties
CAS No. |
125617-68-7 |
|---|---|
Molecular Formula |
C17H34S2 |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
3-tridecyldithiane |
InChI |
InChI=1S/C17H34S2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18-19-17/h17H,2-16H2,1H3 |
InChI Key |
JBXKKCWBSMCJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CCCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
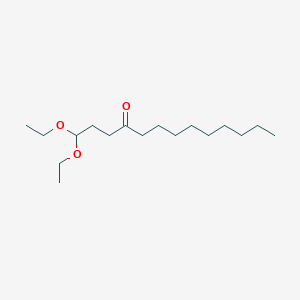
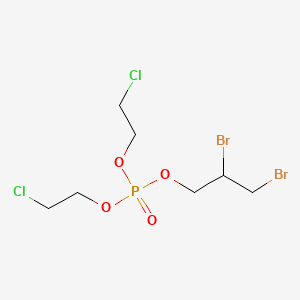


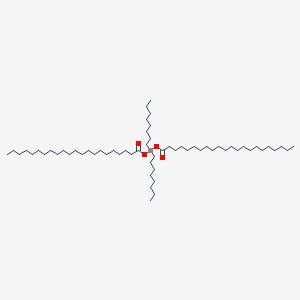
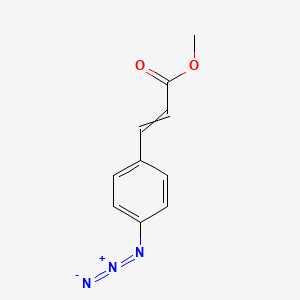
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
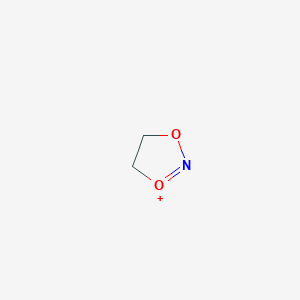
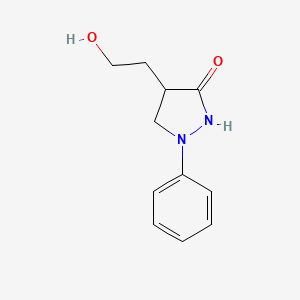
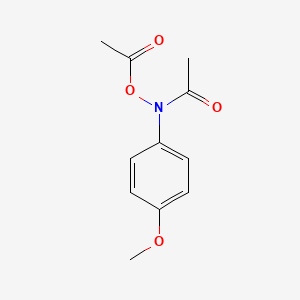
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
